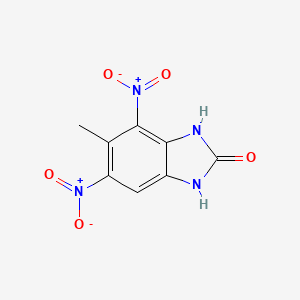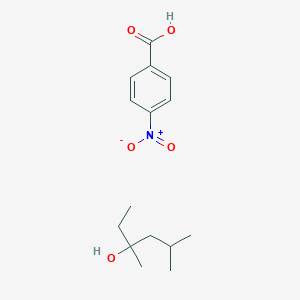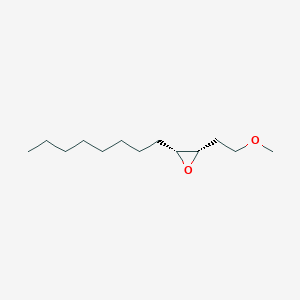
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane is a chiral epoxide compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and enantioselectivity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane can be compared to other chiral epoxides such as (2S,3R)-2-(2-Methoxyethyl)-3-pentyloxirane and (2S,3R)-2-(2-Methoxyethyl)-3-hexyloxirane.
- These compounds share similar structural features but differ in
Eigenschaften
CAS-Nummer |
61140-95-2 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
(2S,3R)-2-(2-methoxyethyl)-3-octyloxirane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12-13(15-12)10-11-14-2/h12-13H,3-11H2,1-2H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
IKWJXDIBNHMCNQ-OLZOCXBDSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCOC |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


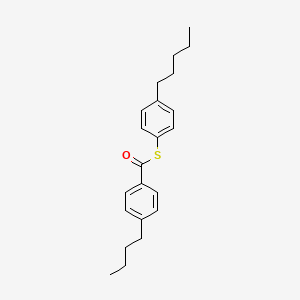
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
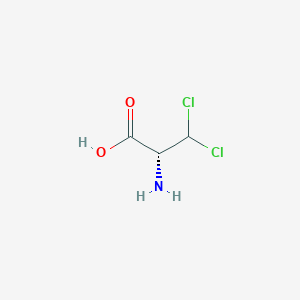
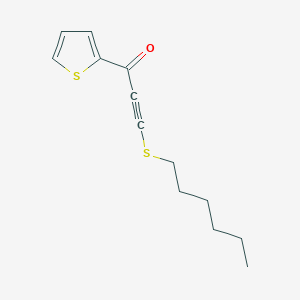
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
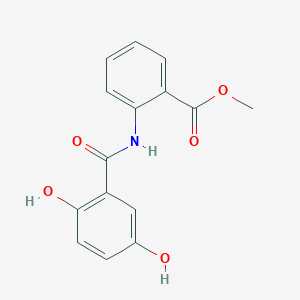
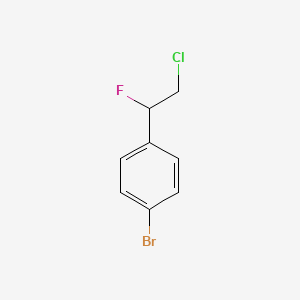
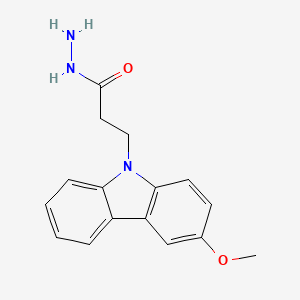
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
